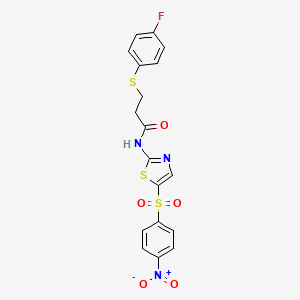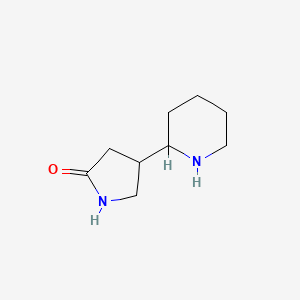
4-(Piperidin-2-il)pirrolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Piperidin-2-yl)pyrrolidin-2-one” is a chemical compound that belongs to the class of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of piperidone derivatives, including “4-(Piperidin-2-yl)pyrrolidin-2-one”, has been a subject of considerable research. They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . An efficient one-step synthesis of piperidin-2-yl and pyrrolidin-2-yl flavonoid alkaloids was achieved in good to excellent yields by a highly regioselective phenolic Mannich reaction of chrysin with cyclic imines or iminium salts .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-2-yl)pyrrolidin-2-one” is characterized by a piperidine ring attached to a pyrrolidin-2-one group . The structure-activity relationships of the piperidones have been established . A crystal structure showed the 2-pyrrolidinone does not interact directly with residues in the oxyanion hole .Chemical Reactions Analysis
Piperidones, including “4-(Piperidin-2-yl)pyrrolidin-2-one”, have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . They serve as vital organic building blocks and have many biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(Piperidin-2-yl)pyrrolidin-2-one” include a molecular weight of 168.24 . It is a solid substance under normal conditions .Aplicaciones Científicas De Investigación
Farmacología: Agentes neuroprotectores
Los derivados de 4-(Piperidin-2-il)pirrolidin-2-ona se han explorado por sus posibles efectos neuroprotectores. Estos compuestos pueden interactuar con receptores neuronales y enzimas, ofreciendo potencialmente beneficios terapéuticos para las enfermedades neurodegenerativas . Por ejemplo, las modificaciones en la porción piperidina podrían conducir al desarrollo de nuevos potenciadores de la cognición similares a piracetam y oxiracetam .
Síntesis orgánica: Sintón para moléculas complejas
En la síntesis orgánica, este compuesto sirve como un sintón versátil para la construcción de moléculas complejas. Su estructura es fundamental en las reacciones multicomponente, permitiendo la síntesis de diversos derivados de piperidina, que son intermedios valiosos en la creación de productos farmacéuticos .
Química medicinal: Diseño de fármacos
El grupo piperidin-2-il es una característica común en la química medicinal, donde se incorpora en moléculas diseñadas para el descubrimiento de fármacos. Su presencia en un compuesto puede afectar significativamente los perfiles farmacocinéticos y farmacodinámicos, convirtiéndolo en un elemento estructural clave en el diseño de nuevos medicamentos .
Bioquímica: Estudios de interacción con proteínas
En bioquímica, this compound se utiliza para estudiar las interacciones con proteínas. Su capacidad para unirse a varias proteínas puede ayudar a comprender el mecanismo de acción de posibles candidatos a fármacos e identificar nuevos objetivos terapéuticos .
Ingeniería química: Diseño de catalizadores
Este compuesto también es relevante en la ingeniería química, particularmente en el diseño de catalizadores para reacciones químicas. Sus propiedades estructurales se pueden ajustar para desarrollar catalizadores que sean más eficientes, selectivos y respetuosos con el medio ambiente .
Ciencia de materiales: Desarrollo de materiales funcionales
Finalmente, en la ciencia de materiales, los derivados del compuesto se pueden usar para desarrollar materiales funcionales con propiedades específicas. Estos materiales pueden encontrar aplicaciones en electrónica, revestimientos o como parte de materiales compuestos con características mejoradas .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other piperidine derivatives . The interaction between the compound and its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
Piperidine derivatives have been shown to influence various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of 4-(Piperidin-2-yl)pyrrolidin-2-one.
Safety and Hazards
While specific safety and hazard information for “4-(Piperidin-2-yl)pyrrolidin-2-one” is not available in the retrieved papers, general safety measures for handling similar compounds include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .
Direcciones Futuras
The future directions for “4-(Piperidin-2-yl)pyrrolidin-2-one” and similar compounds involve further optimization of their chemical series. Achieving sufficient on-target selectivity is particularly challenging and should be the primary focus during the next steps of optimization of this chemical series . These compounds represent a promising starting point for the identification of novel antimalarial prophylactic agents that selectively target Plasmodium PRS .
Análisis Bioquímico
Biochemical Properties
4-(Piperidin-2-yl)pyrrolidin-2-one is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within a biochemical reaction .
Cellular Effects
4-(Piperidin-2-yl)pyrrolidin-2-one has been observed to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-(Piperidin-2-yl)pyrrolidin-2-one at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-2-yl)pyrrolidin-2-one can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(Piperidin-2-yl)pyrrolidin-2-one can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4-(Piperidin-2-yl)pyrrolidin-2-one is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
4-(Piperidin-2-yl)pyrrolidin-2-one is transported and distributed within cells and tissues in a manner that may involve specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of 4-(Piperidin-2-yl)pyrrolidin-2-one and its effects on activity or function can be influenced by various factors . This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
4-piperidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJALDROXAGLBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2593885.png)

![ethyl 6-benzyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593888.png)
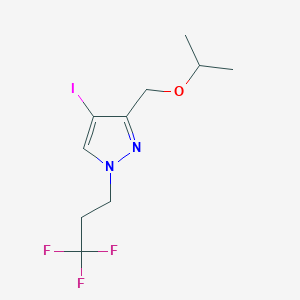
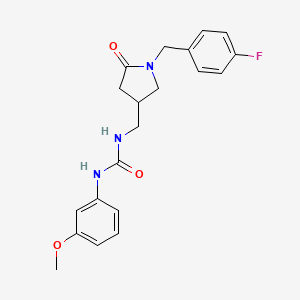


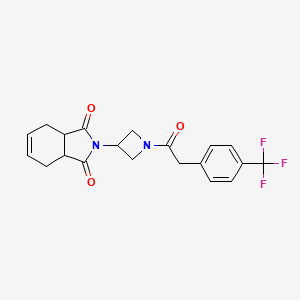
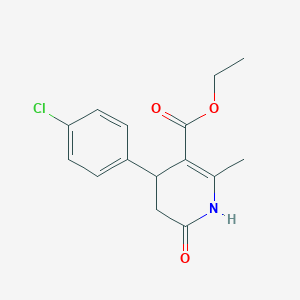
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2593899.png)
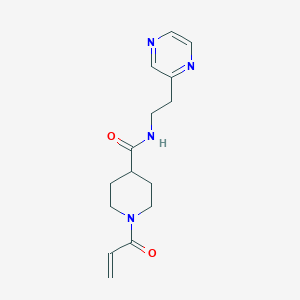
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
